molecular formula C7H3Br2F3O B14035129 1,2-Dibromo-3,4-difluoro-5-(fluoromethoxy)benzene

1,2-Dibromo-3,4-difluoro-5-(fluoromethoxy)benzene

Cat. No.: B14035129
M. Wt: 319.90 g/mol
InChI Key: RJVWVPXGOBMMFA-UHFFFAOYSA-N
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Description

1,2-Dibromo-3,4-difluoro-5-(fluoromethoxy)benzene (C₆H₂Br₂F₃O) is a halogenated aromatic compound characterized by a benzene ring substituted with bromine (Br) at positions 1 and 2, fluorine (F) at positions 3 and 4, and a fluoromethoxy group (-OCH₂F) at position 3.

Properties

Molecular Formula

C7H3Br2F3O

Molecular Weight

319.90 g/mol

IUPAC Name

1,2-dibromo-3,4-difluoro-5-(fluoromethoxy)benzene

InChI

InChI=1S/C7H3Br2F3O/c8-3-1-4(13-2-10)6(11)7(12)5(3)9/h1H,2H2

InChI Key

RJVWVPXGOBMMFA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)F)F)OCF

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves two main stages:

  • Stage 1: Introduction of bromine and fluorine substituents on the benzene ring in the desired positions.
  • Stage 2: Installation of the fluoromethoxy (-OCF) group at the 5-position via electrophilic fluoromethylation of a phenolic precursor.

Preparation of Halogenated Difluorobenzene Precursors

A common starting point is a difluorobromobenzene derivative, such as 1,4-dibromo-2,5-difluorobenzene or closely related isomers. These can be obtained by selective bromination and fluorination of benzene derivatives or via lithiation and electrophilic substitution routes.

Typical procedure for preparing bromodifluorobenzene intermediates:

Step Reagents & Conditions Yield (%) Notes
Lithiation of 1,4-dibromo-2,5-difluorobenzene n-Butyllithium (2.5 M in hexanes), -78°C, inert atmosphere 37–86% Reaction time: 30 min to 1 h; careful temperature control critical
Electrophilic formylation Dry N,N-dimethylformamide (DMF), -40 to 0°C 37–86% Quenched with NH4Cl aqueous solution; product purified by column chromatography
Alternative Grignard approach Isopropylmagnesium chloride lithium chloride complex, THF, -40°C 74% Followed by DMF addition to introduce aldehyde group

These intermediates are characterized by NMR showing aldehyde proton at ~10.3 ppm and aromatic protons consistent with substitution pattern.

Introduction of the Fluoromethoxy Group

The key step to install the fluoromethoxy substituent (-OCF) at the 5-position is electrophilic monofluoromethylation of the corresponding phenolic precursor (i.e., a hydroxy-substituted dibromo-difluorobenzene).

Electrophilic Monofluoromethylation Procedure:

  • React phenol derivative with chlorofluoromethane (CH2ClF) in the presence of a strong base.
  • Base options include NaH or KOH, with NaH in DMF providing the best yields.
  • Reaction conditions: room temperature to moderate heating (up to 60°C), reaction time ~3 hours.
  • Typical yields range from 53% to 74%.
Entry Base Solvent Temperature Yield (%) Notes
1 K2CO3 CH3CN RT 0% No product detected by 19F NMR
2 KOH CH3CN RT <10% Low yield
3 KOH DMF RT 53% Improved yield with DMF solvent
4 NaH DMF RT 74% Best yield reported

This method was demonstrated for similar compounds such as 1,3-dibromo-2-(fluoromethoxy)-5-methylbenzene, indicating applicability to dibromo-difluorobenzene phenols.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Yield Range Key Notes
1 Halogenation / Lithiation n-BuLi, -78°C, inert atmosphere 37–86% Lithiation followed by DMF formylation to introduce aldehyde
2 Grignard Formation iPrMgCl·LiCl, THF, -40°C ~74% Alternative to lithiation for formylation
3 Electrophilic Monofluoromethylation NaH, chlorofluoromethane, DMF, RT 53–74% Converts phenol to fluoromethoxy group
4 Purification Column chromatography (silica gel) - Required to isolate pure product

Chemical Reactions Analysis

1,2-Dibromo-3,4-difluoro-5-(fluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds. Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents.

Scientific Research Applications

1,2-Dibromo-3,4-difluoro-5-(fluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dibromo-3,4-difluoro-5-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can form strong interactions with these targets, leading to inhibition or activation of specific pathways. The fluoromethoxy group can also enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 1,2-Dibromo-3,4-difluoro-5-(fluoromethoxy)benzene, a comparative analysis with structurally related halogenated benzene derivatives is provided below.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stability/Synthetic Challenges
This compound C₆H₂Br₂F₃O 329.89* Br (1,2); F (3,4); -OCH₂F (5) Likely sensitive to hydrolysis due to -OCH₂F group
1,2-Dibromo-3,5-difluorobenzene C₆H₂Br₂F₂ 287.89 Br (1,2); F (3,5) Higher thermal stability; no labile groups
1,3-Dibromo-5-fluorobenzene-d₃ C₆D₃Br₂F 256.91 Br (1,3); F (5); deuterated Enhanced isotopic stability for analytical use
1,3-Dibromo-5-fluoro-2-iodobenzene C₆H₂Br₂FI 379.79 Br (1,3); F (5); I (2) Steric hindrance from iodine reduces reactivity
1,2-Dibromo-3,3-difluorocyclopropene C₃Br₂F₂ 225.82 Bromo-fluoro cyclopropene ring High ring strain; prone to decomposition

*Calculated based on atomic weights.

Key Comparative Insights

Reactivity and Stability :

  • The fluoromethoxy group in this compound introduces hydrolytic sensitivity compared to simpler dihalobenzenes like 1,2-Dibromo-3,5-difluorobenzene, which lacks oxygen-containing substituents .
  • Cyclopropene analogs (e.g., 1,2-Dibromo-3,3-difluorocyclopropene) exhibit higher reactivity due to ring strain, contrasting with the aromatic stability of the target compound .

Synthetic Pathways :

  • Bromo-fluoro benzenes are typically synthesized via halogen exchange (e.g., using SnCl₂ for nitro group reduction ) or directed ortho-metalation. The fluoromethoxy group likely requires protected intermediates to prevent side reactions .

Applications :

  • Deuterated analogs (e.g., 1,3-Dibromo-5-fluorobenzene-d₃) are used in mass spectrometry as internal standards, whereas iodine-containing derivatives (e.g., 1,3-Dibromo-5-fluoro-2-iodobenzene) serve as precursors in cross-coupling reactions .

Biological Activity

1,2-Dibromo-3,4-difluoro-5-(fluoromethoxy)benzene (CAS No. 1805471-44-6) is an organic compound characterized by a unique combination of halogen substituents and a fluoromethoxy group. This arrangement significantly influences its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C7H3Br2F3O
  • Molecular Weight : 319.90 g/mol
  • Structure : The compound features two bromine atoms, two fluorine atoms, and a fluoromethoxy group attached to a benzene ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of halogens enhances its lipophilicity and potential to penetrate biological membranes, making it a candidate for various pharmacological applications.

Potential Mechanisms Include:

  • Oxidative Stress Induction : Compounds with similar structures have shown the ability to induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : Its halogenated structure may allow it to act as an inhibitor for certain enzymes involved in metabolic pathways.

In Vitro Studies

Research has indicated that halogenated compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on structurally related compounds suggest that this compound may similarly inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Comparison of Cytotoxicity in Cancer Cell Lines

Compound NameIC50 (µM)Cell LineMechanism of Action
This compoundTBDMIA PaCa-2 (Pancreatic)Apoptosis induction
1,2-Dibromo-3-fluorobenzene5.0HeLa (Cervical Cancer)Enzyme inhibition
1,2-Dibromo-4-fluorobenzene10.0A549 (Lung Cancer)Oxidative stress induction

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of halogenated benzene derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against pancreatic cancer cells. The mechanism was linked to the induction of mitochondrial dysfunction and subsequent ATP depletion.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective potential of fluorinated compounds in models of neurodegeneration. The results indicated that such compounds could mitigate oxidative damage and improve neuronal survival under stress conditions.

Q & A

Q. What are the established synthetic routes for 1,2-dibromo-3,4-difluoro-5-(fluoromethoxy)benzene, and how can reaction parameters be optimized?

Methodological Answer: The compound is synthesized via halogen exchange reactions, often using fluorinating agents like potassium fluoride (KF) or antimony trifluoride (SbF₃). For example, fluorination of brominated cyclopropene precursors with KF in tetramethylenesulfone at elevated temperatures (e.g., 180°C) introduces fluorine atoms at allylic and vinylic positions . Key optimization parameters include:

  • Temperature: Higher temperatures (≥180°C) promote vinylic fluorination but may lead to side products like ring-opened hydrocarbons (e.g., pentafluoropropene) .
  • Reagent stoichiometry: Excess KF improves halogen exchange efficiency but requires careful purification to isolate the target compound.
  • Solvent choice: Polar aprotic solvents (e.g., tetramethylenesulfone) enhance reagent solubility and reaction homogeneity.

Q. What analytical techniques are critical for characterizing this compound, and how are they applied?

Methodological Answer: Characterization relies on spectroscopic and chromatographic methods:

  • ¹⁹F NMR: A singlet at 98.1 ppm confirms the presence of equivalent fluorine atoms in symmetric positions .
  • IR spectroscopy: Peaks at 1325 cm⁻¹ (C-F stretching) and 740 cm⁻¹ (aromatic C-Br) validate functional groups .
  • Boiling point: Observed at 105°C under reduced pressure, aiding in purification .
Analytical Data Observed Values
Boiling Point105°C (at 2.1 mmHg)
¹⁹F NMR Shift98.1 ppm (singlet)
IR Peaks (cm⁻¹)1325 (C-F), 740 (C-Br)

Advanced Research Questions

Q. How does fluorinating reagent choice (KF vs. SbF₃) influence product distribution and side reactions?

Methodological Answer:

  • KF: Nucleophilic fluorination at 180°C introduces fluorine at both allylic and vinylic positions but risks ring-opening side reactions (e.g., forming pentafluoropropene) due to prolonged heating .
  • SbF₃: Electrophilic fluorination selectively targets allylic positions without vinylic substitution, minimizing decomposition but requiring anhydrous conditions .
    Recommendation: Use SbF₃ for selective allylic fluorination, and KF for vinylic substitution with rigorous monitoring via ¹⁹F NMR to detect intermediates.

Q. What are the stability challenges of this compound under synthetic conditions, and how can degradation pathways be mitigated?

Methodological Answer: The compound degrades via two pathways:

  • Thermal decomposition: At temperatures >150°C, ring-opening reactions dominate, producing hydrocarbons like pentafluoropropene .
  • Hydrolysis: The fluoromethoxy group is susceptible to hydrolysis in aqueous environments.
    Mitigation strategies:
  • Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidative decomposition.
  • Use anhydrous solvents and low-temperature fluorination (e.g., SbF₃ at 80°C) to preserve structural integrity .

Q. How do substituent positions (Br, F, fluoromethoxy) influence electrophilic aromatic substitution (EAS) reactivity?

Methodological Answer: The meta-directing fluoromethoxy group (-OCH₂F) and ortho/para-directing halogens (Br, F) create competitive regioselectivity. Computational modeling (DFT) or isotopic labeling (e.g., deuterated analogs) can map electron density distribution . For example:

  • Bromine: Acts as a strong deactivating group, directing substitutions to positions with lower electron density.
  • Fluoromethoxy: Enhances electron withdrawal at the 5-position, favoring substitutions at the 1- and 2-positions .

Q. How should researchers address contradictions in fluorination outcomes (e.g., unexpected ring-opened products)?

Methodological Answer: Contradictions arise from competing reaction pathways. To resolve this:

  • Mechanistic studies: Use kinetic isotope effects (KIEs) or trapping experiments to identify intermediates.
  • Byproduct analysis: GC-MS or HPLC can detect and quantify side products like pentafluoropropene .
  • Reaction monitoring: In-situ IR or Raman spectroscopy tracks fluorine incorporation and decomposition in real time .

Safety and Handling

Q. What precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE): Use nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Ventilation: Perform syntheses in fume hoods to avoid inhalation of volatile brominated byproducts .
  • Waste disposal: Quench reactive intermediates with aqueous NaHCO₃ before disposal in halogenated waste containers .

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